Disodium maleate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

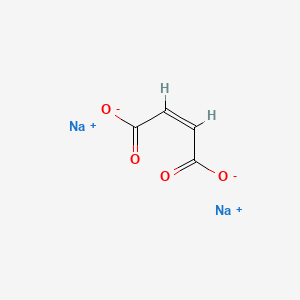

Disodium maleate is an organic sodium salt that is the disodium salt of maleic acid. It has a role as an algal metabolite, a mouse metabolite and a plant metabolite. It contains a maleate(2-).

Mécanisme D'action

Mode of Action

It is also used in the catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid .

Biochemical Pathways

Disodium maleate is involved in the aqueous phase hydrogenation of maleic acid to succinic acid . This process is carried out in the absence of any organic solvent and using a stoichiometric amount of formic acid as a source of H2 . The reaction proceeds via catalytic transfer hydrogenation .

Result of Action

The result of the action of this compound is the transformation of maleic acid to succinic acid with negligible formation of malic acid . This transformation is possible by using relatively mild temperature (140–150 °C) and a high catalyst to maleic acid ratio .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in the catalytic transfer hydrogenation of maleic acid, the reaction rate increases when using the carboxylate forms (this compound and sodium formate) instead of the acids . Additionally, the hygroscopic behavior of this compound can affect its action in atmospheric conditions .

Analyse Biochimique

Biochemical Properties

Disodium maleate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with maleate isomerase, an enzyme that catalyzes the isomerization of maleate to fumarate . This interaction is crucial in the metabolic pathway of nicotinate metabolism in bacteria . Additionally, this compound can act as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to inhibit the activity of certain enzymes involved in the citric acid cycle, leading to alterations in cellular energy production . Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. For instance, it inhibits the enzyme fumarase, which catalyzes the reversible hydration of fumarate to malate in the citric acid cycle . This inhibition can lead to an accumulation of fumarate and a decrease in malate levels, affecting cellular metabolism. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to this compound can result in changes in cellular metabolism and function, as well as potential toxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular metabolism and function. At high doses, it can cause toxic or adverse effects, such as liver and kidney damage . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significant . It is important to carefully control the dosage of this compound in animal studies to avoid these adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the citric acid cycle and nicotinate metabolism. It interacts with enzymes such as fumarase and maleate isomerase, affecting their activity and the overall metabolic flux . This compound can also influence the levels of metabolites in these pathways, leading to changes in cellular energy production and other metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For example, this compound can be transported into cells via specific transporters and then distributed to different cellular compartments . This distribution can influence its activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can affect the activity of enzymes involved in the citric acid cycle . This localization is important for its role in cellular metabolism and other biochemical processes.

Activité Biologique

Disodium maleate, the disodium salt of maleic acid, is an organic compound with diverse biological activities. This article explores its biological roles, enzymatic interactions, and potential applications in research and industry, supported by relevant data and case studies.

This compound has the chemical formula C4H2Na2O4 and is recognized for its buffering capabilities in biological systems. It typically functions effectively within a pH range of 5.0 to 6.5, which is critical for maintaining optimal conditions for various enzymatic reactions.

Buffering Agent

This compound serves as a buffering agent in biochemical experiments. Its ability to stabilize pH levels is essential for enzyme activity and cellular processes. This function is particularly important in studies involving metabolic pathways where pH fluctuations could disrupt enzyme function.

Enzymatic Inhibition

Research indicates that this compound can inhibit fumarate hydratase, an enzyme crucial in the Krebs cycle. This inhibition allows scientists to investigate the metabolic consequences of disrupting this cycle, providing insights into cellular metabolism under altered conditions.

Case Study: Inhibition of Fumarate Hydratase

A study explored the effects of this compound on cultured human cells, demonstrating its capacity to inhibit fumarate hydratase activity. This inhibition led to significant metabolic changes, which were documented through various assays measuring cellular respiration and metabolic byproducts.

Enzymatic Production of L-Malate

Another notable application of this compound is in the enzymatic production of L-malate from maleate by specific bacterial strains. For instance, Alcaligenes sp. T501 was isolated for its ability to convert maleate into L-malate with a yield of 98.4% under optimal conditions (pH 6.0). This process highlights the potential of this compound as a substrate in biotechnological applications aimed at producing valuable metabolites .

Toxicological Data

While this compound has beneficial biological activities, it also poses certain health risks. Toxicological evaluations indicate mild irritative effects on skin and eyes. In Draize tests conducted on rabbits, mild eye irritation was observed, prompting caution in handling this compound .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

Propriétés

Numéro CAS |

371-47-1 |

|---|---|

Formule moléculaire |

C4H4NaO4 |

Poids moléculaire |

139.06 g/mol |

Nom IUPAC |

disodium;(Z)-but-2-enedioate |

InChI |

InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1-; |

Clé InChI |

RYDFXSRVZBYYJV-ODZAUARKSA-N |

SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

SMILES isomérique |

C(=C\C(=O)O)\C(=O)O.[Na] |

SMILES canonique |

C(=CC(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

371-47-1 |

Description physique |

Pellets or Large Crystals Solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Numéros CAS associés |

18016-19-8 |

Synonymes |

hydrogen maleate maleate maleic acid maleic acid, ammonium salt maleic acid, calcium salt maleic acid, dipotassium salt maleic acid, disodium salt maleic acid, iron salt maleic acid, monoammonium salt maleic acid, monocopper (2+) salt maleic acid, monosodium salt maleic acid, neodymium salt maleic acid, potassium salt maleic acid, sodium salt sodium maleate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.